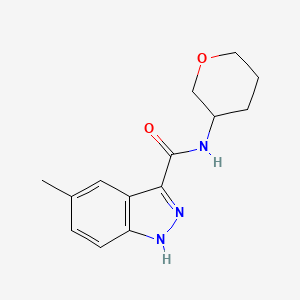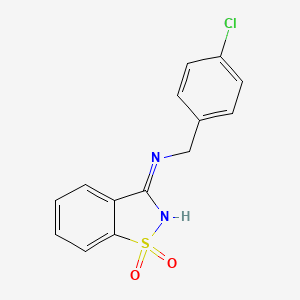![molecular formula C16H14ClN3OS B6075749 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6075749.png)
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole, also known as CPI or CPITZ, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including cancer therapy, inflammation, and infectious diseases.
作用機序
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole exerts its pharmacological effects by binding to the ATP-binding site of the serine/threonine-protein kinase, AKT1. This binding inhibits the activity of AKT1, leading to the inhibition of downstream signaling pathways that are essential for cell survival and proliferation. This compound has also been found to inhibit the activity of other kinases, such as PDK1 and mTOR, which are involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various cell types. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to the reduction of inflammation. This compound has also been found to have anti-bacterial properties, inhibiting the growth of various bacterial strains.
実験室実験の利点と制限
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has several advantages for use in lab experiments, including its high potency and selectivity for AKT1 inhibition. The compound has also been shown to have a low toxicity profile, making it suitable for further preclinical and clinical development. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics. The compound also requires further optimization to improve its pharmacological properties, such as its half-life and metabolic stability.
将来の方向性
There are several future directions for the development of 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole, including the optimization of its pharmacological properties, such as its solubility and metabolic stability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of this compound for its potential therapeutic applications. Additionally, the identification of novel targets for this compound and the development of combination therapies could enhance its pharmacological effects and reduce the risk of drug resistance.
合成法
The synthesis of 6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole involves the reaction of 3-chloroaniline with ethyl 2-cyano-3-(1-pyrrolidinyl)acrylate to form the intermediate compound, which is then cyclized with sulfur and carbon disulfide in the presence of a base to yield this compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further scientific research applications.
科学的研究の応用
6-(3-chlorophenyl)-3-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the treatment of infectious diseases. This compound has also been studied for its potential application in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-12-5-3-4-11(8-12)13-9-20-14(10-22-16(20)18-13)15(21)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMZVNFAAYXALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-2-(4-morpholinyl)ethanol trifluoroacetate (salt)](/img/structure/B6075670.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B6075686.png)
![1-(1-{[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6075694.png)
![4-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6075695.png)
![1-(4-tert-butylbenzyl)-4-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B6075703.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6075704.png)
![1-(1-naphthylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6075710.png)

![N-[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6075718.png)
![(1H-imidazol-4-ylmethyl){[1-(2-methylbenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6075732.png)


![2-{[4-hydroxy-6-methyl-5-(3-methylbutyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6075745.png)
![1-[4-(methylthio)phenyl]-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6075759.png)
